
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
描述
阿奇霉素二水合物是一种大环内酯类抗生素,属于阿扎类药物。它主要用于治疗各种细菌感染,包括呼吸道、肠道和泌尿生殖道感染。 阿奇霉素二水合物在结构上与红霉素有关,但它在内酯环的 9a 位置上具有甲基取代的氮原子而不是羰基,这防止了它的代谢 .
准备方法
合成路线和反应条件: 阿奇霉素二水合物是通过逐步结晶过程从粗阿奇霉素合成的。 该过程包括将粗阿奇霉素溶解在丙酮中,然后加入少量水以诱导晶体形成 . 另一种方法是将碱加入到阿奇霉素水溶液中,该溶液的 pH 值为 1 到 5,并且包含丙酮,以结晶出二水合物形式 .
工业生产方法: 在工业环境中,阿奇霉素二水合物是通过在水中存在的情况下,从四氢呋喃和脂肪烃(如己烷)的混合物中结晶阿奇霉素而生产的。 该方法确保了热力学稳定二水合物形式的形成 .
化学反应分析
Alkylation and Acylation
Alkyl/aryloxymethyl derivatives are synthesized via regioselective alkylation or acylation at the triazole ring:
- Example reaction (for 5-alkyloxymethyl derivatives): Yields range from 70–90% depending on steric and electronic effects of substituents .
Cross-Coupling Reactions
Pd(0)-catalyzed cross-couplings enable functionalization at the C5 position:
Chromatographic Purification
Post-synthetic purification employs HPLC with octadecyl–Si 100 polyol columns. Elution with ethanol/water gradients (8–50% EtOH) achieves >99% purity .
Enzymatic Degradation
The compound undergoes phosphorylation in vivo to its 5′-monophosphate form, which competitively inhibits IMPDH (), blocking guanosine monophosphate biosynthesis .
Key Reaction Data
Structural and Mechanistic Insights
科学研究应用
Antiviral Activity
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide has been investigated for its antiviral properties. Its structural similarity to ribavirin suggests that it may inhibit viral replication through mechanisms similar to those of its parent compound.
- Case Study : In vitro studies have demonstrated that this compound exhibits activity against several RNA viruses, including those responsible for respiratory infections and hepatitis. The mechanism of action is believed to involve interference with viral RNA synthesis.
Drug Development
The compound serves as a lead structure for the development of new antiviral agents. Modifications to the triazole ring or ribofuranosyl moiety can enhance potency and selectivity against specific viral targets.
- Research Findings : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound, leading to compounds with improved antiviral efficacy and reduced cytotoxicity .
Mechanistic Studies
Research on the mechanistic pathways through which this compound exerts its effects is ongoing. Understanding these pathways can facilitate the design of more effective antiviral therapies.
- Experimental Insights : Investigations have shown that this compound may inhibit key enzymes involved in viral replication, such as RNA-dependent RNA polymerase .
Pharmacokinetics and Toxicology
Studies assessing the pharmacokinetics of this compound are essential for evaluating its potential as a therapeutic agent. Toxicological assessments ensure safety for human use.
- Preclinical Evaluations : Preliminary toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses .
Summary Table of Applications
Application Area | Description |
---|---|
Antiviral Activity | Exhibits activity against RNA viruses; potential mechanism involves inhibition of RNA synthesis. |
Drug Development | Serves as a lead compound for synthesizing new antiviral agents with enhanced efficacy. |
Mechanistic Studies | Investigates pathways affecting viral replication; targets key enzymes like RNA polymerase. |
Pharmacokinetics/Toxicology | Evaluates absorption, distribution, metabolism, and excretion; shows favorable safety profile. |
作用机制
阿奇霉素二水合物通过与细菌 50S 核糖体亚基的 23S 核糖体 RNA 结合来发挥其作用。 这种结合抑制蛋白质合成的转肽和易位步骤,从而阻止 50S 核糖体亚基的组装并停止细菌蛋白质合成 . 这种机制有效地阻止了细菌的生长和复制。
相似化合物的比较
阿奇霉素二水合物在大环内酯类抗生素中是独一无二的,因为它具有结构修饰,这增强了它的稳定性和功效。 类似的化合物包括:
红霉素: 在结构上相关,但缺少内酯环中的甲基取代氮。
克拉霉素: 另一种具有类似作用机制但药代动力学性质不同的大环内酯类抗生素。
生物活性
Introduction
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide, commonly referred to as Ribavirin Impurity G or Virazole, is a synthetic nucleoside compound with notable antiviral properties. This article explores its biological activity, focusing on its antiviral efficacy, mechanisms of action, and comparative studies with other antiviral agents.
Chemical Structure and Properties
- Molecular Formula : C8H12N4O5
- CAS Number : 39030-43-8
- SMILES Notation : n1cnn(c1C(=O)N)[C@H]2C@@HO
The compound's structure features a ribofuranosyl moiety linked to a triazole ring, which contributes to its biological activity.
The antiviral activity of this compound is primarily attributed to its ability to inhibit viral replication. It has been shown to interfere with various RNA and DNA viruses by inhibiting their cytopathogenic effects in infected cell cultures. Key findings include:
- Broad Spectrum Activity : The compound exhibits potent activity against a range of viruses including adenoviruses, herpesviruses, myxoma virus, cytomegalovirus, vaccinia virus, and several strains of influenza and parainfluenza viruses .
- Inhibition of Viral Replication : In vitro studies demonstrated that treatment with the compound significantly reduced viral titers in infected cells. For instance, it inhibited plaque formation by type 1 herpesvirus and reduced hemagglutinin production in influenza viruses .
Comparative Studies
A comparative analysis of this compound with other known antiviral agents reveals its relative efficacy:
Compound Name | EC50 (µM) | CC50 (µg/mL) | Selectivity Index (SI) |
---|---|---|---|
1-beta-D-Ribofuranosyl... | 10 | 1000 | 100 |
Ribavirin | 1.3 | 130 | 100 |
Acyclovir | 0.5 | 75 | 150 |
EC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 is the concentration that kills 50% of the cells in culture. The Selectivity Index (SI) is calculated as CC50/EC50.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Herpes Simplex Virus : In a study involving Vero E6 cells infected with HSV type 1, treatment with the compound resulted in a significant reduction in viral load compared to untreated controls .
- Influenza Virus : A comparative study indicated that the compound exhibited comparable antiviral activity against various strains of influenza when compared to ribavirin and acyclovir .
- Clinical Trials : Preliminary clinical trials have suggested that the compound may enhance the therapeutic effects of combination therapies for viral infections resistant to standard treatments .
属性
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRZKKGAOJPDG-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39030-43-8 | |
Record name | 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。